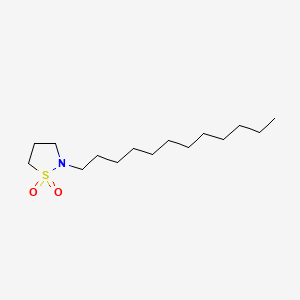
Isothiazolidine, 2-dodecyl-, 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isothiazolidine, 2-dodecyl-, 1,1-dioxide typically involves the cyclization of thioacrylamides or dithiopropionamides . The reaction conditions often require specific catalysts and solvents to facilitate the cyclization process. For instance, the use of DMSO (dimethyl sulfoxide) as a solvent is common due to its ability to dissolve a wide range of compounds .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Isothiazolidine, 2-dodecyl-, 1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenation reactions often involve reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .
Scientific Research Applications
Isothiazolidine, 2-dodecyl-, 1,1-dioxide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of isothiazolidine, 2-dodecyl-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the integrity of microbial cell membranes, leading to cell lysis and death . In the context of antidiabetic applications, the compound inhibits cryptochrome, a protein involved in glucose metabolism .
Comparison with Similar Compounds
Similar Compounds
Isothiazolidine, 1,1-dioxide: A related compound with similar chemical properties but different applications.
Tetrahydro-2H-1,2-thiazine, 1,1-dioxide: Another compound in the same family, known for its use as a P2X7 receptor modulator.
Uniqueness
Isothiazolidine, 2-dodecyl-, 1,1-dioxide stands out due to its long dodecyl chain, which imparts unique hydrophobic properties. This makes it particularly effective in applications requiring membrane interaction, such as antimicrobial and antifungal agents .
Properties
CAS No. |
73825-53-3 |
|---|---|
Molecular Formula |
C15H31NO2S |
Molecular Weight |
289.5 g/mol |
IUPAC Name |
2-dodecyl-1,2-thiazolidine 1,1-dioxide |
InChI |
InChI=1S/C15H31NO2S/c1-2-3-4-5-6-7-8-9-10-11-13-16-14-12-15-19(16,17)18/h2-15H2,1H3 |
InChI Key |
AVZYWXGGHXVRJV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN1CCCS1(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


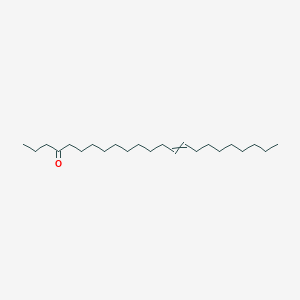

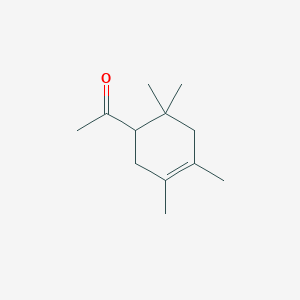
![4,4'-[(Thiophen-2-yl)methylene]bis(N,N-diethylaniline)](/img/structure/B14443420.png)
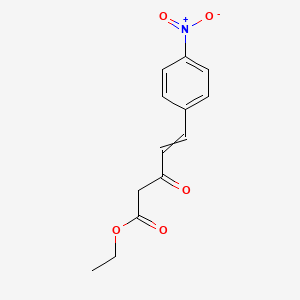

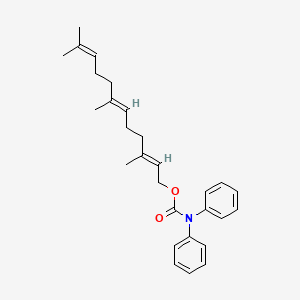
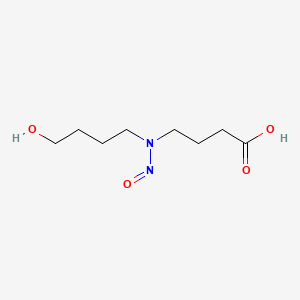
![[(1-Methoxycyclopropyl)sulfanyl]benzene](/img/structure/B14443436.png)
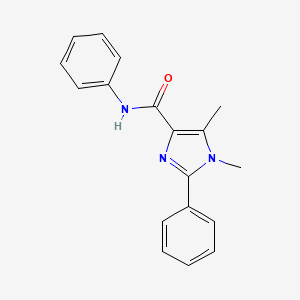


![[Anilino(methylamino)methylidene]propanedinitrile](/img/structure/B14443459.png)
![3-(1-Hydroxyethyl)-4-[(triphenylmethyl)sulfanyl]azetidin-2-one](/img/structure/B14443461.png)
